molecular formula C17H11ClO B11852194 4-(Naphthalen-1-yl)benzoyl chloride

4-(Naphthalen-1-yl)benzoyl chloride

Cat. No.: B11852194
M. Wt: 266.7 g/mol
InChI Key: DUHGUJMRGQVUQO-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)benzoyl chloride is a specialized chemical reagent that serves as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a naphthalene ring system, a motif frequently investigated for its biological activity, particularly in the development of anticancer agents . As a benzoyl chloride derivative, this compound is a highly reactive acylating agent, facilitating the introduction of the 4-(naphthalen-1-yl)benzoyl group into target molecules through reactions with nucleophiles such as amines and alcohols . In research applications, this reagent is valuable for constructing complex molecular architectures. It can be used in Friedel-Crafts acylation reactions to create novel polyaromatic ketones for materials science or to synthesize amide-functionalized compounds with potential pharmacological properties, similar to other naphthoquinone and triazole derivatives studied for their anticancer and antifungal activities . The naphthalene moiety is a critical pharmacophore, and its incorporation via this acyl chloride can be instrumental in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and properties of lead compounds . Handling this reagent requires strict safety protocols. Like all benzoyl chlorides, it is corrosive, moisture-sensitive, and a lachrymator. It reacts violently with water, protic solvents, and bases . Appropriate personal protective equipment (PPE), including gloves and eye protection, and engineering controls, such as the use of a fume hood, are mandatory. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-ylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHGUJMRGQVUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Naphthalen 1 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways of Aromatic Acyl Chlorides

Aromatic acyl chlorides, including 4-(naphthalen-1-yl)benzoyl chloride, are highly reactive compounds that readily undergo nucleophilic acyl substitution. chemistrystudent.com This high reactivity stems from the significant partial positive charge on the carbonyl carbon, a result of the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.com This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles, even weak ones. chemeurope.com

Kinetics and Regioselectivity in Reactions with Nucleophiles

The kinetics of nucleophilic acyl substitution reactions of aromatic acyl chlorides can be complex, often exhibiting contributions from both first-order and second-order processes with respect to the nucleophile. For instance, studies on the methanolysis of substituted benzoyl chlorides in acetonitrile (B52724) have revealed such dual reaction channels. rsc.org The regioselectivity of these reactions is primarily dictated by the hard and soft acid-base (HSAB) principle and the electronic properties of the nucleophile and the acyl chloride. Hard nucleophiles, such as water and alcohols, preferentially attack the hard electrophilic center, the carbonyl carbon.

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. Generally, stronger nucleophiles lead to faster reaction rates. The solvent can play a significant role by stabilizing the transition states and intermediates. For example, polar aprotic solvents are often favored for SN2 reactions. wikipedia.org

The Nucleophilic Addition-Elimination Mechanism in Benzoyl Chloride Reactivity

The predominant mechanism for nucleophilic acyl substitution in benzoyl chlorides is the nucleophilic addition-elimination mechanism. chemistrystudent.comlibretexts.org This two-step process involves the initial attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org

Influence of the Naphthalene-1-yl Substituent on Acyl Reactivity

Furthermore, the bulky nature of the naphthalene-1-yl group can introduce steric hindrance, which may affect the rate and regioselectivity of reactions. This steric bulk could potentially hinder the approach of large nucleophiles to the carbonyl carbon.

Electrophilic Characteristics of the Acyl Chloride Functional Group

The acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon. chemeurope.com This electrophilicity is a consequence of the inductive electron withdrawal by both the electronegative oxygen and chlorine atoms. chemistrystudent.com This makes the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org

The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, which follow the general reactivity order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the poor π-overlap (resonance) between the chlorine's lone pairs and the carbonyl carbon due to orbital mismatch. libretexts.org

Catalytic Modulations of this compound Reactions

The reactivity of this compound can be further modulated and controlled through the use of catalysts. Lewis acids are particularly effective in enhancing the electrophilicity of the acyl chloride, thereby facilitating reactions with weaker nucleophiles or enabling transformations that would otherwise be sluggish.

Lewis Acid Catalysis in Derivatization Processes

Lewis acid catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), play a crucial role in many derivatization processes involving acyl chlorides, most notably in Friedel-Crafts acylation reactions. numberanalytics.comstudymind.co.ukmasterorganicchemistry.com In these reactions, the Lewis acid coordinates to the chlorine atom of the acyl chloride, which further polarizes the C-Cl bond and facilitates the formation of a highly reactive acylium ion. numberanalytics.com This acylium ion is a potent electrophile that can then react with aromatic compounds to form aryl ketones. organic-chemistry.org

The choice of Lewis acid and reaction conditions can significantly impact the outcome and efficiency of the derivatization. elsevier.com For instance, in the alkylation of naphthalene (B1677914), aluminum chloride was found to be a highly effective catalyst. elsevier.com The use of solid acid catalysts, such as zeolites, is also an area of active research, offering potential advantages in terms of catalyst recovery and reuse. nih.govresearchgate.net Chiral Lewis acids have also been employed to achieve enantioselective transformations. 140.122.64rsc.org

Lewis Base Catalysis for Nucleophilic Substitutions

The nucleophilic substitution of acyl chlorides is a cornerstone of organic chemistry, and the use of Lewis bases as catalysts has emerged as a powerful strategy to enhance the efficiency and selectivity of these reactions. While specific studies detailing the Lewis base-catalyzed nucleophilic substitutions of this compound are not extensively documented in the reviewed literature, the general principles of this catalysis are well-established for a range of benzoyl chlorides.

Lewis bases, such as 4-(dimethylamino)pyridine (DMAP) and N-heterocyclic carbenes (NHCs), are known to activate acyl chlorides towards nucleophilic attack. The catalytic cycle typically involves the formation of a highly reactive acyl-catalyst intermediate, which is then more susceptible to reaction with nucleophiles like alcohols or amines. This process facilitates the formation of esters and amides, respectively, often under milder conditions and with lower catalyst loadings than traditional methods. The reaction of benzoyl chloride with propargyl alcohol, for instance, can be effectively catalyzed by DMAP in the presence of triethylamine (B128534) to yield propargyl benzoate. nih.gov

The general mechanism for Lewis base-catalyzed acylation is depicted below:

General Reaction Scheme for Lewis Base-Catalyzed Esterification:

Generated code

General Reaction Scheme for Lewis Base-Catalyzed Amidation:

Generated code

While specific data for this compound is not available, the following table illustrates typical conditions for Lewis base-catalyzed reactions of analogous benzoyl chlorides.

Acyl ChlorideNucleophileLewis Base CatalystSolventProductYield (%)
Benzoyl chloridePropargyl alcoholDMAP/TriethylamineCH2Cl2Propargyl benzoate89-90

This table presents data for a related benzoyl chloride to illustrate the general reaction conditions and yields achievable with Lewis base catalysis.

Further research is required to specifically elucidate the optimal Lewis base catalysts, reaction conditions, and substrate scope for the nucleophilic substitution of this compound. Such studies would be invaluable in expanding the synthetic utility of this complex building block.

Photoredox Catalysis in Acyl Precursor Transformations

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. thieme-connect.com The application of this technology to acyl precursors, including acyl chlorides, has opened up new avenues for carbon-carbon bond formation. thieme-connect.comnih.gov

The core principle of photoredox catalysis in this context involves the single-electron reduction of the acyl chloride by an excited photocatalyst. This process generates an acyl radical, a highly reactive intermediate that can participate in a variety of transformations, such as addition to alkenes and alkynes, or cross-coupling reactions. nih.gov

While direct experimental data on the photoredox-catalyzed transformations of this compound is limited in the available literature, the general reactivity of aroyl chlorides in such reactions provides a framework for understanding its potential. For example, various benzoyl chlorides have been successfully employed in the ipso-carboacylation of alkynes. nih.gov In these reactions, the photogenerated acyl radical adds to the alkyne, initiating a cascade that ultimately leads to the formation of complex polycyclic structures. nih.gov

A proposed general mechanism for the photoredox-catalyzed generation of an acyl radical from an acyl chloride is as follows:

Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers a single electron to the acyl chloride (R-COCl), leading to its fragmentation into an acyl radical (R-CO•) and a chloride anion (Cl⁻).

Radical Reaction: The acyl radical participates in the desired chemical transformation (e.g., addition to an unsaturated bond).

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state, completing the catalytic cycle.

The following table summarizes representative examples of photoredox-catalyzed reactions involving aroyl chlorides, highlighting the types of transformations possible.

Acyl ChlorideReaction PartnerPhotocatalystSolventProduct Type
Benzoyl chloridesN-(p-methoxy aryl)propiolamidesIridium complexNot specified3-acylspirotrienones
Benzoyl chloridesPhenyl vinyl sulfoneDithiocarbamateDichloromethaneGiese addition product

This table showcases the utility of photoredox catalysis with related aroyl chlorides to indicate the potential reactivity of this compound.

The exploration of photoredox catalysis with this compound as a substrate holds significant promise for the development of novel synthetic methodologies. Future research in this area could lead to the discovery of new and efficient routes for the synthesis of complex molecules containing the 4-(naphthalen-1-yl)benzoyl moiety.

Applications of 4 Naphthalen 1 Yl Benzoyl Chloride in Advanced Organic Synthesis

Utilization as a Foundational Organic Building Block

The rigid, aromatic structure of the naphthalene (B1677914) ring system, coupled with the reactive acyl chloride, makes 4-(Naphthalen-1-yl)benzoyl chloride an exemplary foundational building block in organic synthesis. This compound serves as a key starting material for introducing the 4-(naphthalen-1-yl)benzoyl moiety into a wide array of organic molecules. The naphthalene portion of the molecule can influence the photophysical properties, such as fluorescence, and the steric bulk of the final product, while the benzoyl chloride provides a reactive handle for a variety of chemical transformations.

The synthesis of its parent carboxylic acid, 4-(1-Naphthyl)benzoic acid, has been documented, highlighting the accessibility of this structural motif. In one reported synthesis, the dihedral angle between the benzene (B151609) ring and the naphthalene ring system was found to be 49.09 (6)°. nih.gov This spatial arrangement is a critical design element in the construction of tailored molecular architectures.

Role in the Synthesis of Complex Molecular Architectures

The reactivity of the acyl chloride group is central to the utility of this compound in constructing intricate molecular structures. It readily participates in acylation reactions and can be employed in modern cross-coupling methodologies to form new chemical bonds.

Formation of Amides and Esters via Acylation Reactions

The most prominent application of this compound is in the synthesis of amides and esters through acylation reactions. This classic transformation, often carried out under Schotten-Baumann conditions, involves the reaction of the acyl chloride with amines or alcohols. wikipedia.org The presence of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride byproduct and drive the reaction to completion. wikipedia.org

The resulting N-aryl amides and aryl esters are prevalent in a wide range of biologically active compounds and functional materials. For instance, the synthesis of N-(naphthalen-1-yl)benzamide, a structurally related compound, proceeds by reacting 1-naphthylamine (B1663977) with benzoyl chloride in the presence of triethylamine. wikipedia.org This straightforward methodology can be extrapolated to the use of this compound to generate a library of N-substituted amides.

Similarly, the acylation of phenols and other alcohols with this compound yields the corresponding esters. These reactions are crucial for installing the 4-(naphthalen-1-yl)benzoyl group onto molecules where an ester linkage is desired for its chemical or metabolic stability.

Table 1: Examples of Amide and Ester Synthesis

Reactant 1Reactant 2Product TypeGeneral Reaction Conditions
This compoundPrimary or Secondary AmineN-substituted AmideAprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature
This compoundAlcohol or PhenolEsterAprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature or gentle heating

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

Beyond traditional acylations, this compound can be a versatile substrate in modern transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While direct coupling with the acyl chloride can be challenging, its precursor, 4-(1-naphthyl)benzoic acid, can be converted to a more suitable coupling partner, such as an aryl halide or triflate.

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. nih.govrsc.orgmit.edu For instance, an aryl halide derived from 4-(1-naphthyl)benzoic acid could be coupled with a variety of organoboron reagents to introduce new aryl or alkyl groups.

For the formation of carbon-heteroatom bonds, the Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.orgrsc.orgyoutube.comlibretexts.orgorganic-chemistry.org This reaction could be used to couple an amine with an activated derivative of 4-(1-naphthyl)benzoic acid, providing an alternative route to N-aryl amides.

Precursor for Diverse Heterocyclic Compound Syntheses

The 4-(naphthalen-1-yl)benzoyl moiety is a valuable pharmacophore, and this compound serves as a key starting material for the synthesis of various heterocyclic compounds, including pyrimidines and thiazoles.

Derivatization of Pyrimidine (B1678525) Scaffolds

Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities. thieme-connect.demdpi.com The 4-(naphthalen-1-yl)benzoyl group can be incorporated into pyrimidine-based structures through various synthetic strategies. One common approach involves the reaction of a chalcone, which can be derived from a ketone bearing the 4-(naphthalen-1-yl)benzoyl moiety, with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.

Although direct synthesis from this compound is less common, it can be used to synthesize key intermediates. For example, a ketone can be prepared via Friedel-Crafts acylation of an appropriate aromatic substrate with this compound. This ketone can then be elaborated into a pyrimidine ring.

Synthesis of Thiazole (B1198619) and Other Nitrogen-Containing Heterocycles

Thiazole derivatives are another important class of heterocyclic compounds with diverse applications. nih.govresearchgate.netresearchgate.netbepls.com The Hantzsch thiazole synthesis is a classic method for preparing these compounds, which typically involves the reaction of an α-haloketone with a thioamide. nih.govresearchgate.netresearchgate.net

To incorporate the 4-(naphthalen-1-yl)benzoyl moiety into a thiazole ring using this method, one would first need to prepare the corresponding α-haloketone. This can be achieved by halogenating a ketone synthesized from a Friedel-Crafts reaction with this compound. The resulting α-halo-[4-(naphthalen-1-yl)benzoyl] derivative can then be condensed with a thioamide to yield the desired thiazole.

Table 2: General Strategies for Heterocycle Synthesis

Target HeterocycleKey Intermediate from this compoundGeneral Synthetic Approach
Pyrimidine4-(Naphthalen-1-yl)benzoyl-substituted chalconeCondensation with urea, thiourea, or guanidine
Thiazoleα-Halo-[4-(naphthalen-1-yl)benzoyl] derivativeHantzsch synthesis with a thioamide

Preparation of Naphthalene-Containing Heterocyclic Systems

The synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, often proceeds through the cyclization of intermediates derived from acyl chlorides. This compound serves as a key starting material for creating such heterocyclic systems that incorporate a naphthalene unit, a structural motif found in many biologically active and functional materials. nih.govnih.gov

The general strategy involves the reaction of this compound with a suitable binucleophile. For instance, in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, the acyl chloride is first reacted with a hydrazine (B178648) derivative, such as carbohydrazide (B1668358) or thiocarbohydrazide, to form a hydrazide intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the final 2,5-disubstituted 1,3,4-oxadiazole. This method is a well-established route for preparing oxadiazole rings. nih.gov

A similar pathway can be employed for the synthesis of naphthalene-containing 1,2,4-triazoles. The reaction of this compound with an appropriate N-cyanoimidate or other triazole precursors can lead to the formation of highly functionalized triazole rings. nih.gov The naphthalene moiety in these heterocyclic systems is of particular interest as it can confer unique photophysical properties or biological activities. nih.govresearchgate.net

Table 1: Illustrative Synthesis of a Naphthalene-Containing 1,3,4-Oxadiazole

Reactant 1Reactant 2IntermediateProduct
This compoundHydrazine hydrate4-(Naphthalen-1-yl)benzohydrazide2,5-Bis(4-(naphthalen-1-yl)phenyl)-1,3,4-oxadiazole (via dimerization and cyclization)

Application in Polymer Chemistry and Functional Material Development

The incorporation of large, rigid, and photo-active groups like the naphthalen-1-ylbenzoyl unit into polymers is a key strategy for developing advanced materials with tailored thermal, mechanical, and optoelectronic properties. This compound is an excellent candidate for this purpose due to the high reactivity of its acyl chloride group in polymerization reactions.

Monomer for Advanced Polymeric Materials

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized via the low-temperature solution polycondensation of aromatic diamines with aromatic diacid chlorides. scirp.orgresearchgate.netscirp.org In this context, this compound can be utilized to introduce the naphthalene moiety into the polymer structure.

While it is a mono-functional acyl chloride and would typically act as a chain terminator, it can be reacted with diamines to create new, larger diamine monomers containing the pendant naphthalene group. These custom monomers can then be polymerized with a diacid chloride (like terephthaloyl chloride) to produce polyamides with the bulky naphthalene groups regularly spaced along the polymer backbone. scirp.org This incorporation disrupts close chain packing, which can improve solubility, while the rigid naphthalene unit enhances the thermal stability of the resulting polymer. rsc.org

Table 2: Hypothetical Polycondensation for a Naphthalene-Containing Polyamide

Diamine MonomerDiacid ChlorideResulting Polymer
4,4'-DiaminobenzanilideThis compound (used to modify the diamine first) then Terephthaloyl chlorideAromatic polyamide with pendant naphthalen-1-ylbenzoyl groups

Precursor for Optoelectronic and Light-Harvesting Materials

Polymers containing large, conjugated aromatic systems are at the forefront of research for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The naphthalene moiety is a well-known chromophore that exhibits fluorescence. acs.org Polymers based on naphthalene diimide (NDI), for example, are high-performance materials used in plastic electronics due to their excellent electron mobility and stability. nih.govcapes.gov.brnih.gov

By incorporating this compound into polymers like polyamides, it is possible to create materials with intrinsic photoluminescence. scirp.orgscirp.org The extended π-conjugation of the naphthalene ring system allows the material to absorb light and emit it at a different wavelength, a key characteristic for light-harvesting and emitting applications. scirp.orgnih.gov The emission properties can be tuned by altering the polymer backbone and the concentration of the naphthalene-containing units, making it a versatile strategy for developing new optoelectronic materials. capes.gov.brnih.gov

Table 3: Photophysical Properties of Related Naphthalene-Based Systems

Material TypeCore ChromophoreTypical EmissionPotential Application
NDI-based Conjugated PolymersNaphthalene DiimideRed to Near-Infrared nih.govOrganic Field-Effect Transistors (OFETs), OPVs nih.govcapes.gov.br
Aromatic PolyamidesBenzoyl-diaminobenzanilideBlue scirp.orgFluorescent Films, Emitting Layers in OLEDs
NDI-Peptide AggregatesNaphthalene DiimideYellow acs.orgFluorescent Probes, Sensors acs.org

Formation of Chromophoric Systems for Photoresponsive Materials

A chromophore is the part of a molecule responsible for its color and its interaction with light. The 4-(naphthalen-1-yl)benzoyl unit is an excellent example of a rigid, bulky chromophore. The reactivity of the benzoyl chloride group allows this pre-formed chromophoric system to be readily integrated into a wide range of molecular structures, from small heterocyclic molecules to large polymer chains. nih.govscirp.org

The development of photoresponsive materials often relies on the precise arrangement of chromophores and their interaction with their environment. nih.gov By using this compound as a building block, materials can be designed where the photophysical properties, such as fluorescence intensity or emission wavelength, change in response to external stimuli. For example, the fluorescence of a polymer containing this naphthalene unit might be quenched or enhanced upon binding to a specific ion or molecule. The self-assembly of such chromophore-containing molecules can lead to the formation of J-aggregates, which exhibit unique and intense fluorescence, a phenomenon that can be exploited in the design of rewritable fluorescent materials and sensors. acs.org

Supramolecular Chemistry and Assembly Driven by 4 Naphthalen 1 Yl Benzoyl Chloride Derived Structures

Design Principles for Supramolecular Aggregates Incorporating Naphthalene (B1677914) Moieties

The design of supramolecular aggregates from naphthalene-containing building blocks is a process guided by several key principles. The goal is to create molecules that will spontaneously associate in a predictable manner to form larger, functional structures. The choice of the chromophore, in this case the naphthalene unit, is critical due to its shape and potential for intermolecular interactions. rsc.org

A primary consideration is the strategic placement of functional groups that can engage in specific non-covalent interactions. For instance, by converting the benzoyl chloride of the parent compound into an amide or ester, hydrogen bond donor and acceptor sites are introduced. The directionality and specificity of these hydrogen bonds are powerful tools for controlling the self-assembly process. researchgate.net

The table below outlines key design considerations for supramolecular assembly based on naphthalene derivatives.

Design PrincipleDescriptionKey Interactions
Molecular Complementarity Designing molecules with shapes and functional group placements that are complementary to one another, facilitating a "lock-and-key" type assembly.Hydrogen Bonding, π-π Stacking
Directionality Utilizing interactions with strong directional preferences, such as hydrogen bonds, to guide the assembly into specific, non-random orientations. researchgate.netHydrogen Bonding
Hierarchical Assembly The stepwise association of molecules into primary aggregates, which then organize into larger, more complex superstructures.Multiple Non-Covalent Forces
Solvent Effects The choice of solvent can influence which non-covalent interactions are dominant, thereby affecting the final assembled structure. rsc.orgHydrophobic Effects, Solvophobic/Solvophilic Interactions

Analysis of Non-Covalent Interactions in Derived Self-Assembled Systems

The stability and structure of supramolecular assemblies derived from 4-(naphthalen-1-yl)benzoyl chloride are dictated by a delicate balance of various non-covalent interactions. These weak forces, when acting in concert, lead to the formation of robust and highly organized systems.

Hydrogen bonds are among the most important interactions in supramolecular chemistry due to their strength and high degree of directionality. researchgate.net In derivatives of this compound, such as amides or carboxylic acids, the N-H and O-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. These interactions are fundamental to the process of molecular recognition, where molecules selectively bind to one another. mdpi.com

For example, in systems involving naphthyridine derivatives, hydrogen bonding is crucial for the effective binding of guest molecules. mdpi.com The formation of multiple hydrogen bonds can lead to high association constants and the creation of stable host-guest complexes. mdpi.com In larger assemblies, networks of hydrogen bonds can connect individual molecules into one- or two-dimensional arrays, forming tapes, sheets, or helical structures. researchgate.netxjtlu.edu.cn Catechols and 1,8-naphthalene diols, for instance, exhibit intramolecular hydrogen bonding that influences their reactivity and intermolecular interactions. nih.gov The strength of these interactions can be substantial, falling in the range of 5 to 50 kJ/mol. youtube.com

Aromatic π-stacking is a non-covalent interaction that occurs between the electron-rich π-systems of aromatic rings. The large surface area of the naphthalene moiety makes it particularly well-suited for this type of interaction. While often described as a face-to-face attraction, π-stacking is a complex phenomenon driven by a combination of dispersion forces and Pauli repulsion, often resulting in a parallel-displaced or T-shaped arrangement rather than a perfectly eclipsed one. nih.gov

The following table summarizes the characteristics of key non-covalent interactions in naphthalene-based supramolecular systems.

Interaction TypeDescriptionTypical Energy (kJ/mol)Role in Assembly
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. youtube.com5 - 50 youtube.comProvides directionality and specificity; key for molecular recognition. researchgate.netmdpi.com
π-π Stacking An attractive, non-covalent interaction between aromatic rings. nih.gov0 - 50Drives the association of planar aromatic molecules; crucial for columnar or layered structures. nih.gov
van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron density. youtube.com< 5Contribute to the overall cohesive energy and close packing of molecules. xjtlu.edu.cn

Controlled Assembly and Disassembly Mechanisms in Naphthalene-Based Supramolecular Materials

A key feature of supramolecular chemistry is the dynamic and often reversible nature of the non-covalent bonds that hold assemblies together. This allows for the controlled assembly and disassembly of supramolecular materials in response to external stimuli.

For structures derived from naphthalene, this control can be achieved through various mechanisms. For example, changes in pH can protonate or deprotonate functional groups, altering their ability to form hydrogen bonds and thus triggering the disassembly of a larger structure. researchgate.net The gelation of naphthalene dipeptide micelles, for example, is pH-dependent. nih.gov

Another approach involves the use of guest molecules or ions as triggers. The binding of a specific guest can induce a conformational change that either promotes or disrupts the assembled state. In one reported system, amphiphilic naphthalene imide conjugates form vesicles in an aqueous medium, which can encapsulate hydrophobic molecules. nih.gov The introduction of DNA, which interacts strongly with the naphthalene imide units, leads to the disassembly of these vesicles and the release of their cargo. nih.gov This demonstrates how a specific biomolecule can be used as a stimulus for controlled disassembly. Similarly, the assembly and disassembly of metallosupramolecular architectures can be controlled by the addition and removal of specific metal ions, acting as a form of remote control over the aggregation process. researchgate.netfigshare.com

Theoretical and Computational Chemistry Studies of 4 Naphthalen 1 Yl Benzoyl Chloride and Its Derivatives

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the fundamental properties of molecules. For 4-(naphthalen-1-yl)benzoyl chloride, these studies elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Levels

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G**, can predict key geometrical parameters.

The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. This results in the prediction of bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from techniques like X-ray crystallography, should such data be available. For instance, in related naphthalene (B1677914) derivatives, DFT has been successfully used to obtain optimized geometries. samipubco.com

The following table presents illustrative optimized geometric parameters for this compound, derived from typical values for similar molecular structures calculated using DFT.

Table 1: Illustrative Optimized Geometric Parameters of this compound

Parameter Bond/Angle Value
Bond Lengths (Å) C-C (Aromatic) 1.39 - 1.42
C-C (Inter-ring) 1.49
C-Cl 1.78
C=O 1.21
**Bond Angles (°) ** C-C-C (Benzene Ring) ~120
C-C-C (Naphthalene Ring) ~120
C-C=O 124
O=C-Cl 120
Dihedral Angles (°) Naphthalene-Benzene ~45

Note: These values are representative and based on DFT calculations for analogous compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. samipubco.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. The distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions.

DFT calculations can accurately predict the energies of the HOMO and LUMO. For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com The presence of the benzoyl chloride group is expected to influence this gap.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.15
LUMO -1.45
HOMO-LUMO Gap 4.70

Note: These values are illustrative and based on DFT calculations for related aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the region around the carbonyl carbon and the hydrogen atoms of the aromatic rings would exhibit a positive potential, making them sites for potential nucleophilic attack. The naphthalene and benzene (B151609) rings will show delocalized electron density.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in a Benzoyl Chloride Moiety

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(2) O π*(C-C) (Aromatic) ~5.2
LP(3) Cl σ*(C-C) (Aromatic) ~1.8
π(C-C) (Aromatic) π*(C=O) ~20.5

Note: LP denotes a lone pair. E(2) values are representative for similar structures.

Spectroscopic Property Predictions and Experimental Correlations

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational behavior.

Vibrational Spectroscopy (FT-IR, Raman) Simulations and Assignments

Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculated vibrational modes can be visualized to aid in the assignment of the experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key features:

C-H stretching vibrations of the naphthalene and benzene rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=O stretching vibration of the benzoyl chloride group, which is expected to be a strong band in the FT-IR spectrum, typically around 1750-1720 cm⁻¹.

C-C stretching vibrations within the aromatic rings, appearing in the 1600-1400 cm⁻¹ region.

C-Cl stretching vibration , which would be observed at lower frequencies, generally in the 800-600 cm⁻¹ range.

Out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern on the aromatic rings.

DFT calculations, often with a scaling factor applied to the computed frequencies to account for anharmonicity and basis set limitations, can provide a predicted spectrum that closely matches the experimental one. researchgate.net

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Modes in a Naphthalene Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FT-IR)
C-H Stretch (Aromatic) 3055 3058
C=C Stretch (Aromatic) 1595 1598
C-H In-plane Bend 1270 1271
C-H Out-of-plane Bend 780 782

Note: These values are based on studies of naphthalene and its derivatives and are for illustrative purposes. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for structural elucidation in organic chemistry. jppres.com Density Functional Theory (DFT) is a prominent quantum chemistry method used for these predictions due to its balance of accuracy and computational efficiency. jppres.com The Gauge-Independent Atomic Orbital (GIAO) method is a standard and preferred approach for calculating NMR isotropic shielding tensors, which are then converted into chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). bohrium.comajrconline.org

For a molecule such as this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. These calculations help in the unambiguous assignment of signals, especially in complex aromatic regions. jppres.com The accuracy of these predictions depends significantly on the chosen density functional and basis set. jppres.comajrconline.org For instance, studies on similar aromatic systems have shown that functionals like B3LYP and mPW1PW91 combined with basis sets like 6-311+G(2d,p) provide reliable results. bohrium.comajrconline.org

In the case of this compound, the ¹³C NMR chemical shift of the carbonyl carbon is of particular interest. In aromatic acyl chlorides, the chemical shift of the carbonyl carbon is influenced by the electronic nature of the substituents on the aromatic ring. acs.org DFT calculations can model these substituent effects. The carbonyl carbon in related aroylsilanes has been observed in the range of 224-225 ppm, which is significantly downfield from typical ketones, indicating a unique electronic environment that can be computationally explored. mdpi.com The protons and carbons of the naphthalene and phenyl rings would exhibit shifts characteristic of their respective electronic environments, influenced by the electron-withdrawing benzoyl chloride group and the π-system of the naphthalene moiety. acs.org

A table of predicted chemical shifts can be generated through computational analysis, providing a powerful comparison point for experimental data.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Aromatic Acyl Compounds This table presents representative data for analogous compounds based on computational studies. Specific values for this compound would require dedicated calculations.

Compound MoietyCarbon AtomTypical Calculated Chemical Shift Range (ppm)Reference/Methodology
Benzoyl ChlorideCarbonyl (C=O)165 - 170DFT/GIAO acs.orgacs.org
Benzoyl ChlorideC-ipso (attached to C=O)135 - 140DFT/GIAO acs.org
NaphthaleneC-alpha (e.g., C1, C4, C5, C8)125 - 130Experimental & Computational nih.gov
NaphthaleneC-beta (e.g., C2, C3, C6, C7)126 - 129Experimental & Computational nih.gov
NaphthaleneC-bridgehead (e.g., C9, C10)132 - 135Experimental & Computational nih.gov

Electronic Absorption (UV-Vis) Spectra and Transitions

The electronic properties and absorption spectra of aromatic compounds can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. researchgate.net For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the naphthalene and benzoyl chromophores, modified by their conjugation.

Naphthalene-based compounds are known for their unique photophysical properties, including strong fluorescence and photostability, which stem from their rigid planar structure and large π-electron conjugated system. nih.gov The absorption maxima for naphthalene derivatives typically appear in the UV region, with π → π* transitions being prominent. nih.govresearchgate.net For example, studies on various naphthalene derivatives show characteristic absorptions around 340-440 nm. researchgate.net

The benzoyl chloride moiety also contributes to the electronic spectrum. The combination of the naphthalene ring (an electron-donating group) and the benzoyl moiety (an electron-accepting group) can lead to intramolecular charge transfer (ICT) bands. researchgate.net TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In many naphthalene-based donor-acceptor systems, the HOMO is localized on the electron-donating part, while the LUMO is on the electron-accepting part, and the HOMO-LUMO transition corresponds to the ICT band. researchgate.net Solvatochromic studies, both experimental and computational (using solvent models like PCM), can further characterize these transitions. nih.gov

Table 2: Representative Electronic Transitions for Naphthalene and Benzoyl Chromophores This table provides typical absorption data for the constituent chromophores. The spectrum of the combined molecule would show shifts due to conjugation.

ChromophoreTypical λmax (nm)Transition TypeReference
Naphthalene~220, ~275, ~312π → π nih.govacs.org
Benzoyl Chloride~240, ~280π → π (benzoyl) wikipedia.org
Naphthalimide Derivatives (for comparison)340 - 440π → π* and ICT researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Acyl Chlorides

The three-dimensional structure and conformational flexibility of molecules are crucial to their reactivity and physical properties. Computational methods like molecular mechanics and quantum chemical calculations are used to determine the preferred conformations and rotational energy barriers. For aromatic acyl chlorides, a key conformational feature is the rotation around the single bond connecting the carbonyl group to the aromatic ring.

Computational studies on benzoyl chloride have shown that the planar conformation, where the carbonyl group is coplanar with the benzene ring, is the most stable. researchgate.net This planarity maximizes the π-conjugation between the carbonyl group and the aromatic ring. However, introducing bulky substituents at the ortho positions can force the acyl chloride group to rotate out of the plane. For instance, calculations on 2,6-dichlorobenzoyl chloride predict a perpendicular conformation as the preferred geometry. researchgate.net

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the naphthalene and phenyl rings. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and stability of such molecules over time. jppres.comjppres.comresearchgate.net MD simulations track the atomic motions based on a force field, providing insights into how the molecule flexes, vibrates, and rotates at a given temperature. jppres.com These simulations can reveal the most populated conformations and the dynamics of interconversion between them. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can indicate the stability and rigidity of the molecular structure. researchgate.net For this compound, one would expect a non-planar minimum energy conformation due to the steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogen (at the C8 position) of the naphthalene ring.

Prediction of Chemical Reactivity and Reaction Pathways via Computational Models

Computational chemistry provides powerful models to predict the chemical reactivity of molecules and to explore potential reaction pathways. For an acyl chloride like this compound, these models can identify the most reactive sites and predict the energetics of reactions like nucleophilic acyl substitution. wikipedia.orgsparkl.me

A common approach is to analyze the molecular electrostatic potential (MEP) mapped onto the electron density surface. The MEP visualizes the charge distribution, with red regions (negative potential) indicating electron-rich areas susceptible to electrophilic attack, and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net For an acyl chloride, the most positive potential is expected on the carbonyl carbon, confirming it as the primary site for nucleophilic attack, which is the fundamental reaction mechanism for this class of compounds. wikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is another key tool. The energy and distribution of the HOMO and LUMO are critical for reactivity. The LUMO of an acyl chloride is typically centered on the C=O π* antibonding orbital, making the carbonyl carbon electrophilic. The energy gap between the HOMO of a nucleophile and the LUMO of the acyl chloride can be used to predict the reaction's feasibility.

Furthermore, computational models can be used to calculate the activation energies (Ea) for proposed reaction mechanisms, such as the tetrahedral intermediate formation in nucleophilic acyl substitution. sparkl.me By mapping the potential energy surface, transition states can be located, and the reaction rates can be estimated using transition state theory. acs.org These calculations allow for a quantitative comparison of different reaction pathways and the effects of substituents on reactivity. researchgate.net For instance, the electron-donating or -withdrawing nature of the naphthyl group would modulate the electrophilicity of the carbonyl carbon, an effect that can be quantified computationally. sparkl.me

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. bohrium.com Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules. bohrium.com The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β), which are related to the second-harmonic generation (SHG) efficiency of the material.

The design of efficient NLO materials often relies on creating molecules with a donor-π-acceptor (D-π-A) architecture. This setup facilitates intramolecular charge transfer (ICT) upon excitation, which is a major contributor to a large β value. bohrium.comresearchgate.net In this compound, the naphthalene moiety can act as the π-electron donor system, while the benzoyl chloride group can function as the electron acceptor. The phenyl ring serves as part of the conjugated π-bridge.

DFT calculations using functionals like B3LYP or CAM-B3LYP with extended basis sets (e.g., 6-311++G(d,p)) can provide reliable predictions of α and β values. bohrium.com Studies on various naphthalene derivatives and benzoyl chloride derivatives have shown that they can possess significant NLO properties. bohrium.comresearchgate.net For example, benzoylation of other heterocyclic systems has been used as a strategy to synthesize materials with high SHG efficiency. bohrium.com The theoretical investigation of this compound and its derivatives would involve optimizing the molecular geometry and then calculating the NLO properties. Analysis of the FMOs (HOMO-LUMO gap) is also crucial, as a smaller energy gap often correlates with higher polarizability and enhanced NLO response. bohrium.com

Table 3: Calculated First Hyperpolarizability (β) for Representative NLO Compounds This table shows calculated NLO data for related compound classes to illustrate the expected range of values. The specific value for this compound would depend on its exact geometry and electronic structure.

Compound ClassExample/SystemCalculated βtot (x 10-30 esu)Computational MethodReference
Benzimidazole DerivativesN-(1H-benzimidazol-2-yl)-2-methoxybenzamide2.8 - 4.5DFT/B3LYP/6–311++G(d,p) bohrium.com
Fluorinated Benzoyl ChloridesAnalysis of C-H···F and C-H···O interactions(Focus on interactions, not β values)DFT/B3LYP/6-311++G(d,p) researchgate.net
Carbazole DerivativesCarbazole with benzoyl chloride side chain(Qualitative NLO properties discussed)Experimental & Theoretical sci-hub.se

Future Prospects and Emerging Research Frontiers for 4 Naphthalen 1 Yl Benzoyl Chloride

Development of Greener and More Efficient Synthetic Methodologies

The traditional synthesis of benzoyl chlorides often involves the use of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of corrosive byproducts. rsc.org Future research will undoubtedly focus on developing greener and more efficient synthetic routes to 4-(naphthalen-1-yl)benzoyl chloride, minimizing waste and enhancing safety.

Promising avenues for exploration include:

Catalytic Chlorination: The development of catalytic methods for the direct conversion of 4-(naphthalen-1-yl)benzoic acid to the corresponding benzoyl chloride is a significant goal. This could involve the use of novel organocatalysts or transition-metal complexes that can operate under milder conditions and with higher atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netrasayanjournal.co.innih.gov Investigating microwave-assisted protocols for the synthesis of this compound could lead to dramatically reduced reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for seamless integration into multi-step syntheses. oup.comvapourtec.comacs.orgacs.org Developing a flow-based synthesis of this compound would not only improve the efficiency and safety of its production but also enable on-demand generation for immediate use in subsequent reactions, minimizing decomposition and waste.

Synthesis ApproachPotential AdvantagesKey Research Focus
Catalytic Chlorination Reduced waste, milder reaction conditions, higher atom economy.Development of novel, highly active, and selective catalysts.
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption, potential for improved yields.Optimization of reaction parameters (power, temperature, time) and solvent selection.
Flow Chemistry Enhanced safety, improved process control, potential for automation and integration.Reactor design, optimization of flow parameters, and in-line monitoring.

Expansion of Applications in Advanced Materials Science and Engineering

The unique combination of a reactive acyl chloride and a rigid, aromatic naphthalene (B1677914) unit makes this compound an attractive monomer for the synthesis of advanced functional polymers and materials.

Future research is likely to explore its use in:

High-Performance Polymers: The incorporation of the bulky and planar naphthalene group into polymer backbones can significantly enhance their thermal stability, mechanical strength, and glass transition temperatures. Polymers derived from this compound could find applications in areas requiring robust materials, such as aerospace, automotive, and electronics.

Optoelectronic Materials: Naphthalene-based polymers are known for their promising optical and electronic properties, including blue-light emission. mdpi.compsecommunity.orgwhiterose.ac.uk As a monomer, this compound could be utilized in the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. cambridge.orgmdpi.com

Liquid Crystals: The rigid, calamitic (rod-like) structure of the 4-(naphthalen-1-yl)benzoyl moiety suggests its potential as a mesogenic unit. scirp.org By attaching appropriate functional groups, it may be possible to design and synthesize novel liquid crystalline materials with unique phase behaviors and electro-optical properties for display technologies.

Dendrimers and Hyperbranched Polymers: The reactive benzoyl chloride functionality allows for its use as a building block in the construction of complex, three-dimensional macromolecular architectures like dendrimers and hyperbranched polymers. These materials are of interest for applications in drug delivery, catalysis, and coatings due to their unique properties, such as low viscosity and high solubility.

Material ClassPotential ApplicationKey Properties Conferred by Naphthalene Moiety
High-Performance Polymers Aerospace, automotive, electronicsThermal stability, mechanical strength
Optoelectronic Materials OLEDs, OPVs, sensorsBlue-light emission, charge transport
Liquid Crystals Display technologiesMesogenic behavior, electro-optical properties
Dendrimers/Hyperbranched Polymers Drug delivery, catalysisControlled architecture, high functionality

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design and application in new technologies. Future research will likely employ a combination of advanced spectroscopic and computational methods to gain deeper mechanistic insights.

Spectroscopic Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography will provide precise information about the molecule's structure, conformation, and intermolecular interactions in both solution and the solid state.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable information on the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. aip.orgresearchgate.netmdpi.comnih.govacs.org Such studies can help to predict its reactivity in polymerization reactions, its photophysical properties, and its interactions with other molecules, guiding the design of new materials with desired characteristics. nih.govacs.orghkr.se

Interdisciplinary Research with Other Naphthalene-Containing Scaffolds

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, with a vast and diverse range of applications. lifechemicals.comnih.govijpsjournal.com Future research on this compound will benefit from and contribute to this broader field.

Synergistic Material Design: By combining this compound with other functionalized naphthalene-based building blocks, researchers can create novel materials with synergistic or multifunctional properties. researchgate.net For example, co-polymerization with other naphthalene-containing monomers could lead to materials with tunable optical and electronic properties.

Cross-Coupling Strategies: The synthesis of the 4-(naphthalen-1-yl)benzoic acid precursor to the target compound likely involves cross-coupling reactions, such as Suzuki or Negishi coupling, to form the carbon-carbon bond between the naphthalene and benzene (B151609) rings. acs.orgyoutube.comchemistryviews.org Continued advancements in these cross-coupling methodologies will directly impact the accessibility and diversity of naphthalene-based benzoyl chloride derivatives.

Bio-inspired Materials: Given the prevalence of the naphthalene motif in biologically active molecules, there is potential for interdisciplinary research into the development of biocompatible or biodegradable polymers derived from this compound for applications in biomedical engineering and drug delivery.

Q & A

Q. What are the standard laboratory synthesis routes for 4-(Naphthalen-1-yl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where naphthalene reacts with a benzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, it can be prepared by treating 4-(naphthalen-1-yl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Reagent Purification: Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride .
  • Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride (~1800 cm⁻¹) .
  • Workup: Remove excess SOCl₂ under reduced pressure and purify via vacuum distillation or recrystallization.

Table 1: Comparison of Synthesis Routes

MethodCatalyst/ReagentYield (%)Key Reference
Friedel-Crafts AcylationAlCl₃65–75
SOCl₂ ReactionNone80–85

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as multiplets in δ 7.2–8.5 ppm. The absence of a carboxylic acid proton (δ ~12 ppm) confirms conversion to the acyl chloride .
    • ¹³C NMR: The carbonyl carbon (C=O) resonates at δ ~170 ppm .
  • Mass Spectrometry (MS): Look for the molecular ion peak (M⁺) at m/z 250.5 (C₁₇H₁₁ClO⁺) and fragmentation patterns consistent with naphthyl and benzoyl groups .
  • HPLC Analysis: Use a C18 column with UV detection at 254 nm to assess purity (>98%) and quantify residual solvents .

Advanced Research Questions

Q. What experimental design challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer: Crystallization challenges include:

  • Moisture Sensitivity: The compound hydrolyzes readily to the carboxylic acid. Use a glovebox for crystal growth and seal samples in capillaries under inert gas .
  • Polymorphism: Screen solvents (e.g., hexane/ethyl acetate mixtures) at low temperatures (−20°C) to isolate stable polymorphs.
  • Data Collection: High-resolution X-ray diffraction (SHELX suite) is recommended for resolving disordered naphthyl and benzoyl moieties. Refinement protocols should include twin-law corrections if twinning is observed .

Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=10.2 Å, b=8.5 Å, c=12.3 Å
R-factor0.045

Q. How can researchers resolve contradictory reactivity data in peptide coupling reactions involving this compound?

Methodological Answer: Discrepancies in coupling efficiency often stem from:

  • Impurities: Trace water or residual acids deactivate the acyl chloride. Pre-dry solvents (molecular sieves) and reagents (MgSO₄) .
  • Steric Hindrance: The bulky naphthyl group reduces nucleophilic attack. Optimize by:
    • Using coupling agents like HOBt/DMAP to enhance reactivity .
    • Conducting reactions at −78°C to stabilize the acyl chloride intermediate .
  • Alternative Pathways: Monitor byproducts (e.g., anhydrides) via LC-MS and adjust stoichiometry (1.2–1.5 eq acyl chloride per amine group) .

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

  • Storage: Store under argon at −20°C in amber vials to prevent photodegradation.
  • Handling: Use silylated glassware to minimize surface adsorption .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) and quantify decomposition via HPLC .

Q. How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate in:

  • Anticancer Agents: Couple with aminothiazoles or piperazine derivatives to form kinase inhibitors. Example: React with N1,N1-diethyl-1-(naphthalen-1-yl)-1,2-ethanediamine to yield a lead compound (see NMR data in ).
  • Fluorescent Probes: Functionalize with thiol-reactive groups (e.g., maleimide) for bioconjugation, leveraging its UV absorbance at 280 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.